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molecular formula C9H11F4NO3S B058118 1-Fluoro-2,4,6-trimethylpyridinium triflate CAS No. 107264-00-6

1-Fluoro-2,4,6-trimethylpyridinium triflate

Cat. No. B058118
M. Wt: 289.25 g/mol
InChI Key: PRIGFEJKMMRJSF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748417B2

Procedure details

A solution of methyl 1H-indole-6-carboxylate 19a (2.0 g, 11.4 mmol) and N-fluoro-2,4,6-trimethylpyridinium triflate (4.3 g, 14.8 mmol) in MeOH (100 mL) was heated at reflux for 18 h. The reaction mixture was concentrated and purified by flash column chromatography (silica gel, 15-20% EtOAc/hexanes) to give compound 21a as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1[C:9]2[C:4](=[CH:5][C:6]([C:10]([O:12][CH3:13])=[O:11])=[CH:7][CH:8]=2)C=C1.[O-]S([C:18]([F:21])(F)F)(=O)=O.F[N+:23]1C(C)=CC(C)=C[C:24]=1C>CO>[F:21][C:18]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([O:12][CH3:13])=[O:11])=[CH:7][CH:8]=2)[NH:23][CH:24]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C(=O)OC
Name
Quantity
4.3 g
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F.F[N+]1=C(C=C(C=C1C)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (silica gel, 15-20% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC1=CNC2=CC(=CC=C12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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